molecular formula C14H26N2O2S B4691089 (Adamantanylmethyl)[(dimethylamino)sulfonyl]methylamine

(Adamantanylmethyl)[(dimethylamino)sulfonyl]methylamine

Cat. No.: B4691089
M. Wt: 286.44 g/mol
InChI Key: OUNHTAXFJQJTFV-UHFFFAOYSA-N
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Description

(Adamantanylmethyl)[(dimethylamino)sulfonyl]methylamine is an organosulfur compound that features both adamantane and sulfonamide moieties. Adamantane is a tricyclic hydrocarbon known for its stability and unique structural properties, while sulfonamides are a class of compounds widely used in medicinal chemistry for their antimicrobial properties. The combination of these two moieties in a single molecule offers potential for diverse applications in various fields, including pharmaceuticals, materials science, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Adamantanylmethyl)[(dimethylamino)sulfonyl]methylamine typically involves the coupling of an adamantane derivative with a sulfonamide precursor. One common method is the oxidative coupling of thiols and amines, which allows for the formation of sulfenamides, sulfinamides, and sulfonamides in a single step . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidative coupling reactions using readily available low-cost commodity chemicals such as thiols and amines. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of environmentally friendly and economic processes is of great importance in the pharmaceutical industry .

Chemical Reactions Analysis

Types of Reactions

(Adamantanylmethyl)[(dimethylamino)sulfonyl]methylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert sulfonamides to sulfenamides or sulfinamides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include various sulfonamide derivatives, which can be further functionalized to introduce additional chemical groups, enhancing the compound’s utility in different applications .

Mechanism of Action

The mechanism of action of (Adamantanylmethyl)[(dimethylamino)sulfonyl]methylamine involves its interaction with specific molecular targets. The sulfonamide moiety can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to the compound’s antimicrobial and therapeutic effects . Additionally, the adamantane moiety provides structural stability and enhances the compound’s ability to penetrate biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Adamantanylmethyl)[(dimethylamino)sulfonyl]methylamine is unique due to its combination of adamantane and sulfonamide moieties, which confer both structural stability and biological activity.

Properties

IUPAC Name

1-(1-adamantyl)-N-(dimethylsulfamoyl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2S/c1-15(2)19(17,18)16(3)10-14-7-11-4-12(8-14)6-13(5-11)9-14/h11-13H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNHTAXFJQJTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(C)CC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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